molecular formula C8H6N2O3 B174663 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid CAS No. 1260665-66-4

2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid

Cat. No.: B174663
CAS No.: 1260665-66-4
M. Wt: 178.14 g/mol
InChI Key: BYZOIYCXPDKZRR-UHFFFAOYSA-N
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Description

2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is a bicyclic heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core with a ketone group at the 2-position and a carboxylic acid substituent at the 5-position. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry.

Properties

IUPAC Name

2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c11-6-2-4-1-5(8(12)13)3-9-7(4)10-6/h1,3H,2H2,(H,12,13)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYZOIYCXPDKZRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(NC1=O)N=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260665-66-4
Record name 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
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Preparation Methods

Synthesis of 5-Aryl-7-azaindole Precursors

The synthesis begins with 5-bromo-7-azaindole (1H-pyrrolo[2,3-b]pyridine), which undergoes Suzuki coupling with aryl boronic acids. For example:

  • Reagents : 5-Bromo-7-azaindole, phenylboronic acid, Pd(dppf)Cl₂, K₂CO₃.

  • Conditions : Dioxane/water (2.5:1), 80°C, 1–16 h under N₂.

  • Yield : ~70–85% after purification via ion-exchange resin.

This step introduces aryl groups (e.g., phenyl, naphthyl) at the 5-position, critical for downstream functionalization.

Bromination and Tosylation at the 3-Position

Bromination with N-Bromosuccinimide (NBS)

  • Reagents : NBS, triethylamine, dichloromethane (DCM) or THF.

  • Conditions : 0°C to room temperature, 1–16 h.

  • Outcome : 3-Bromo-5-aryl-7-azaindole intermediates.

Tosyl Protection of the Pyrrole Nitrogen

  • Reagents : p-Toluenesulfonyl chloride (TsCl), tetrabutylammonium hydrogen sulfate, NaOH.

  • Conditions : Biphasic DCM/6N NaOH, room temperature, 1 h.

  • Purpose : The tosyl group stabilizes the nitrogen during subsequent reactions.

Cyclization and Oxidation to Form the 2-Oxo Moiety

Acid-Catalyzed Cyclization

The 2-oxo group is introduced via cyclization of brominated intermediates under acidic conditions:

  • Reagents : HBr in acetic acid.

  • Conditions : Reflux, 3–5 h.

  • Mechanism : Intramolecular nucleophilic attack followed by oxidation.

Alternative Oxidative Routes

  • Reagents : KMnO₄ or CrO₃ in acetone/water.

  • Conditions : 0°C to room temperature, 2–6 h.

  • Yield : ~60–75% after recrystallization.

Ester Hydrolysis to Carboxylic Acid

Saponification of Methyl Esters

The final step converts methyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate to the carboxylic acid:

  • Reagents : NaOH or LiOH in methanol/water.

  • Conditions : 50°C, 30 min–2 h.

  • Workup : Acidification with HCl to pH 2–3, extraction with ethyl acetate.

Characterization Data

  • Molecular Formula : C₉H₆N₂O₃ (confirmed via LC-MS).

  • Melting Point : 227–230°C (decomposes).

  • ¹H NMR (DMSO-d₆) : δ 12.1 (s, 1H, COOH), 8.21 (s, 1H, H-4), 7.45 (d, J = 8 Hz, 1H, H-6).

Alternative Synthetic Pathways

Direct Cyclization of Amino Pyridine Derivatives

  • Reagents : Ethyl cyanoacetate, ammonium acetate.

  • Conditions : Ethanol reflux, 8–12 h.

  • Limitation : Lower yield (~40%) compared to cross-coupling routes.

Microwave-Assisted Synthesis

  • Reagents : 5-Bromo-7-azaindole, Pd(OAc)₂, XPhos ligand.

  • Conditions : 120°C, 20 min, microwave irradiation.

  • Advantage : Reduced reaction time.

Critical Analysis of Methodologies

Method Advantages Limitations
Suzuki couplingHigh regioselectivity, scalableRequires palladium catalysts
Bromination/tosylationPrecise functionalizationMulti-step purification
Microwave synthesisRapid, energy-efficientSpecialized equipment needed

Industrial-Scale Considerations

  • Cost-Efficiency : Pd(dppf)Cl₂ catalysts are expensive; ligand-free systems are under investigation.

  • Green Chemistry : Substituting DCM with ethyl acetate reduces environmental impact .

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes esterification and amidation, enabling derivatization for pharmacological optimization. Key findings include:

Reaction TypeReagents/ConditionsProductsYield (%)Reference
EsterificationIsobutyl alcohol, H<sub>2</sub>SO<sub>4</sub> (reflux)Isobutyl ester derivative78–85
AmidationThionyl chloride, NH<sub>3</sub> (THF, 0°C)Primary amide65
Mixed anhydrideClCO<sub>2</sub>Et, Et<sub>3</sub>N (DMF)Activated intermediate for peptide coupling92

These reactions are critical for enhancing solubility or introducing bioisosteres in drug discovery .

Decarboxylation and Functionalization

Thermal or acidic decarboxylation generates reactive intermediates for further functionalization:

  • Thermal decarboxylation (150–200°C, vacuum) produces 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, enabling C5 halogenation or alkylation .

  • Photocatalytic decarboxylative cross-coupling with aryl halides (Pd catalysis, blue LED) yields C5-arylated derivatives (e.g., 5-phenylpyrrolopyridinone, 72% yield) .

Cyclization and Heterocycle Formation

The compound participates in intramolecular cyclization to form polycyclic systems:

SubstrateConditionsProductApplicationReference
Ethylenediamine derivativeTFA, reflux (4 h)Pyrrolo[3,2-e]pyrido[2,3-b]pyrazinoneKinase inhibitor scaffold
α-Ketoamide derivativeNaOCl, EtOH (rt)Oxidative dimer (spirocyclic structure)Anticancer activity

Mechanistic studies suggest Cl<sup>+</sup> intermediates facilitate electrophilic activation during dimerization .

Metal-Catalyzed Cross-Coupling Reactions

The C5 position engages in palladium-catalyzed cross-couplings:

ReactionCatalytic SystemPartnersYield (%)Reference
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub> (dioxane/H<sub>2</sub>O)Arylboronic acids60-88
Buchwald-HartwigPd(OAc)<sub>2</sub>, XPhosAryl amines55

For example, coupling with 2-naphthylboronic acid produces 5-(2-naphthalenyl)pyrrolopyridinone (m/z 365.1 [M+H]<sup>+</sup>) .

Hydrolysis and Stability Studies

The ester derivatives undergo pH-dependent hydrolysis:

  • Acidic hydrolysis (6N HCl, 70°C, 2 h) regenerates the carboxylic acid quantitatively.

  • Basic hydrolysis (2.5N NaOH, 50°C, 30 min) shows slower kinetics due to ester stability in alkaline media .

Oxidation and Reduction Pathways

  • Ketone reduction : NaBH<sub>4</sub> in MeOH reduces the C2 ketone to a secondary alcohol (56% yield), altering ring tautomerism.

  • Carboxylic acid oxidation : H<sub>2</sub>O<sub>2</sub>/Fe<sup>2+</sup> (Fenton conditions) degrades the molecule via radical intermediates, relevant to environmental persistence studies.

This compound’s versatility in cross-coupling, cyclization, and functional group interconversion makes it a strategic building block in medicinal chemistry and materials science. Ongoing research focuses on its applications in FGFR inhibitors and photodynamic therapy agents .

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery.

Case Study: Anticancer Activity
Research indicates that derivatives of pyrrolopyridine compounds exhibit anticancer properties. For instance, studies have demonstrated that modifications to the carboxylic acid group can enhance the compound's efficacy against specific cancer cell lines.

CompoundActivityReference
2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acidCytotoxicity against A549 cells
Modified DerivativeIncreased potency against MCF-7 cells

Agrochemical Applications

The compound's structural characteristics make it suitable for use in agrochemicals. It can act as an intermediate in the synthesis of herbicides and pesticides.

Case Study: Herbicidal Activity
Experimental results have shown that certain derivatives exhibit selective herbicidal activity against common weeds while being safe for crops.

HerbicideTarget WeedEfficacy (%)Reference
Pyrrolopyridine derivative AAmaranthus retroflexus85%
Pyrrolopyridine derivative BChenopodium album90%

Material Science

The compound is also being explored for its potential applications in material science, particularly in the development of polymers and coatings.

Case Study: Polymer Synthesis
Research has indicated that incorporating pyrrolopyridine units into polymer backbones can improve thermal stability and mechanical properties.

Polymer TypeProperty ImprovementReference
Thermoplastic elastomerIncreased tensile strength by 20%
Coating materialEnhanced UV resistance

Mechanism of Action

The mechanism of action of 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid involves its interaction with specific molecular targets in biological systems. This compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

Pyrrolo[2,3-c]pyridine Derivatives

Compounds such as 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid and its 5-chloro/methoxy derivatives share a similar bicyclic framework but differ in ring substitution positions ([2,3-c] vs. [2,3-b]). These analogs exhibit higher synthetic yields (71–95%) compared to the target compound, attributed to optimized reaction conditions .

Chlorinated Pyrrolo[2,3-b]pyridine Analogs

  • It is marketed as a pharmaceutical intermediate but lacks published bioactivity data .
  • 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid : Chlorine at the 4-position could alter electronic distribution, impacting solubility and target affinity. Regulatory data indicate its classification under heterocyclic compounds with nitrogen heteroatoms (HS code: 2933990090) .

Ester Derivatives

1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid methyl ester (CAS: 849067-96-5) replaces the carboxylic acid with a methyl ester, improving lipophilicity for enhanced membrane permeability. Priced at $792/g (Sigma-Aldrich), it is commercially available for research but lacks reported biological studies .

Fluorophenyl-Substituted Analogs

(R)-2-(4-Fluorophenyl)-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid introduces a fluorophenyl group, which may enhance metabolic stability and target specificity. This compound was synthesized via a second-generation route, though biological data are pending .

Fused Bicyclic Compounds with Carboxylic Acid Moieties

3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid (binding affinity: -8.7 kcal/mol) shares a fused bicyclic core and carboxylic acid group.

Structural and Functional Analysis: Key Differences

Compound Core Structure Key Substituents Synthetic Yield Biological Activity
2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid Pyrrolo[2,3-b]pyridine 2-oxo, 5-carboxylic acid 48–52% c-MYC G-quadruplex stabilization
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid Pyrrolo[2,3-c]pyridine 2-carboxylic acid 71–95% Not reported
5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid Pyrrolo[2,3-b]pyridine 3-chloro, 5-carboxylic acid Not reported Pharmaceutical intermediate
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid methyl ester Pyrrolo[2,3-b]pyridine 5-methyl ester Not reported Commercial research reagent
3-(4-Fluorophenyl)-2,4-dioxo-tetrahydropyrimidine-5-carboxylic acid Pyrimidine-pyrrolidone 4-fluorophenyl, 2,4-dioxo Not reported Kynurenine formamidase inhibition (ΔG: -8.7 kcal/mol)

Discussion of Key Findings

  • Synthetic Efficiency : Pyrrolo[2,3-c]pyridine derivatives exhibit higher yields (71–95%) than the target compound, likely due to fewer steric hindrances .
  • Biological Relevance : The target compound’s 2-oxo group and 5-carboxylic acid are critical for G-quadruplex interaction, a feature absent in ester or chlorinated analogs . Fluorophenyl-substituted derivatives may offer improved pharmacokinetics but require validation .

Biological Activity

2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (CAS No. 1260382-42-0) is a compound of interest due to its potential biological activities. This article reviews the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H6N2O3
  • Molecular Weight : 178.15 g/mol
  • IUPAC Name : this compound
  • Purity : 97% .

Antimicrobial Activity

Research has indicated that derivatives of pyrrolo[2,3-b]pyridine exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of Mycobacterium tuberculosis with minimal inhibitory concentrations (MIC) as low as 0.15 µM in vitro .

Antitumor Activity

Compounds within the pyrrolo[2,3-b]pyridine class have demonstrated promising anticancer properties. A notable study evaluated a series of pyrrolo[2,3-b]pyridine derivatives for their cytotoxic effects against various cancer cell lines. The findings revealed that these compounds could induce apoptosis in cancer cells while exhibiting low toxicity towards non-cancerous cells .

CompoundCell Line TestedIC50 (µM)Notes
Compound AOvarian Cancer10Moderate cytotoxicity
Compound BBreast Cancer15Limited toxicity to healthy cells

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. In vitro assays showed that it could suppress COX-2 activity effectively, with IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

The biological activities of this compound are attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound acts as an inhibitor for key enzymes involved in inflammatory and tumorigenic pathways.
  • Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Apoptosis Induction : The ability to trigger apoptotic pathways in cancer cells is a significant mechanism behind its anticancer activity.

Case Studies

Several case studies highlight the efficacy of this compound:

  • Study on Antimycobacterial Activity : A series of pyrrolo[2,3-b]pyridine derivatives were synthesized and tested against Mycobacterium tuberculosis. The most effective compounds showed MIC values below 0.15 µM and demonstrated favorable pharmacokinetic profiles in animal models .
  • Evaluation of Antitumor Effects : In a study assessing the cytotoxicity of various derivatives against ovarian and breast cancer cell lines, one derivative exhibited significant activity with an IC50 value of 10 µM against ovarian cancer cells while maintaining low toxicity towards normal cells .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves constructing the pyrrolopyridine core through cyclization or multi-component reactions. For example, domino four-component reactions can assemble fused heterocycles efficiently by combining aldehydes, amines, and activated carbonyl derivatives under acidic or basic conditions . Substituted aryl groups at position 5 can be introduced via Suzuki-Miyaura coupling or nucleophilic substitution, with yields sensitive to catalyst choice (e.g., Pd(PPh₃)₄) and solvent polarity . Optimizing stoichiometry and temperature (e.g., 80–100°C) is critical to suppress side reactions like over-oxidation.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the key spectral markers?

  • Methodological Answer :

  • 1H/13C NMR : The pyrrolidine ring protons (δ 2.5–3.5 ppm) and carboxylic acid proton (δ ~12 ppm, broad) are diagnostic. Aromatic protons in the pyridine moiety appear as doublets (δ 7.5–8.5 ppm) .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ expected for C₉H₇N₂O₃: 191.0452) and fragmentation patterns.
  • IR : Stretching vibrations for the carbonyl group (C=O, ~1700 cm⁻¹) and carboxylic acid (O-H, ~2500–3000 cm⁻¹) .
  • XRD : Resolves tautomeric forms and hydrogen-bonding networks in the solid state .

Q. How do substituents at position 4 or 5 influence the compound’s reactivity in downstream functionalization?

  • Methodological Answer : Electron-withdrawing groups (e.g., -COOH) at position 5 enhance electrophilic substitution at position 3, while methyl or formyl groups at position 4 increase steric hindrance, requiring milder conditions (e.g., DMF/DMAP for esterification) . Computational modeling (DFT) can predict regioselectivity by analyzing frontier molecular orbitals .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for high-yield synthesis while minimizing impurities?

  • Methodological Answer :

  • Step 1 : Define critical factors (e.g., temperature, catalyst loading, solvent ratio) using a fractional factorial design to reduce variables .
  • Step 2 : Apply response surface methodology (RSM) to identify optimal conditions. For example, a central composite design might reveal that 90°C and 5 mol% Pd catalyst maximize yield (>75%) while minimizing byproduct formation (<5%) .
  • Step 3 : Validate robustness via triplicate runs under predicted optimal conditions.

Q. What computational strategies predict reaction pathways and intermediate stability for this compound?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use Gaussian or ORCA to calculate Gibbs free energy profiles for key intermediates (e.g., enolates or nitrenes) .
  • Machine Learning (ML) : Train models on existing reaction datasets to predict solvent effects or transition-state geometries. ICReDD’s integrated computational-experimental workflows are a benchmark for this approach .
  • MD Simulations : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to assess intermediate stability .

Q. How can researchers resolve contradictions in reaction yield data during scale-up from milligram to gram quantities?

  • Methodological Answer :

  • Root-Cause Analysis : Compare mixing efficiency (e.g., magnetic stirring vs. mechanical agitation) and heat transfer rates using calorimetry .
  • In Situ Monitoring : Employ PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to track intermediate concentrations in real time .
  • Statistical Reconciliation : Apply Grubbs’ test to identify outliers in yield datasets and refine DoE models to account for scale-dependent variables .

Q. What strategies mitigate degradation of the carboxylic acid group during prolonged storage or handling?

  • Methodological Answer :

  • Lyophilization : Store as a lyophilized powder under inert gas (Ar/N₂) at -20°C to prevent hydrolysis .
  • Derivatization : Convert to methyl esters temporarily using SOCl₂/MeOH, then regenerate the acid via saponification (NaOH/EtOH) before use .
  • Stabilizer Additives : Include 1% (w/w) ascorbic acid to inhibit oxidative decarboxylation .

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